molecular formula C11H13N3O3S B2816036 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide CAS No. 2097909-63-0

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide

Cat. No. B2816036
CAS RN: 2097909-63-0
M. Wt: 267.3
InChI Key: HUFFWOCAMNCANK-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Deformylase Inhibitors

Compounds structurally similar to the queried chemical have been explored for their role as peptide deformylase (PDF) inhibitors, a key enzyme in bacterial protein synthesis. Rational optimization of weakly binding hits led to the discovery of potent PDF inhibitors, suggesting potential applications in antibacterial drug development (Apfel et al., 2001).

Antioxidant and Anti-inflammatory Agents

Novel derivatives structurally related to the query compound have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Certain compounds exhibited significant antioxidant activity and excellent anti-inflammatory effects, indicating their potential for treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Antitumor Activity

Research has also focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to evaluate their antitumor activity. Some compounds showed considerable anticancer activity against various cancer cell lines, suggesting their utility in cancer therapy (Yurttaş et al., 2015).

Antibacterial and Anticonvulsant Agents

Further studies have led to the development of compounds for antibacterial and anticonvulsant applications. For example, certain synthesized compounds displayed promising results as potent and selective inhibitors of the norepinephrine transporter, indicating their potential for treating pain and neurological disorders (O'Neill et al., 2011).

Schistosomicidal Agents

Additionally, benzothiazole derivatives have been synthesized and evaluated for their schistosomicidal activity against Schistosoma mansoni, with some compounds showing activity comparable to praziquantel, the standard treatment for schistosomiasis. This suggests potential applications in treating parasitic infections (Mahran et al., 2007).

Future Directions

Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, its potential pharmacological activities could be explored, given the reported activities of similar compounds .

properties

IUPAC Name

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c12-11(15)7-13-9-3-1-2-4-10(9)14(8-5-6-8)18(13,16)17/h1-4,8H,5-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFFWOCAMNCANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide

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